4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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Overview
Description
4-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a sulfur-containing heterocyclic compound. It is part of the benzothiophene family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science. The compound’s unique structure, featuring a benzene ring fused to a thiophene ring, makes it an interesting subject for research and development.
Preparation Methods
The synthesis of 4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multiple steps. One common method starts with the reduction of 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using triethylsilane and iodine as reducing agents . This chemoselective reduction transforms the formyl group into a methyl group, resulting in the desired compound. The reaction conditions include the use of an acid or Lewis acid catalyst to facilitate the reduction process.
Chemical Reactions Analysis
4-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: As mentioned earlier, the reduction of the formyl group to a methyl group is a key step in its synthesis.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the benzene ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like triethylsilane and iodine for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structure makes it a potential candidate for studying biological activities, including antimicrobial and anticancer properties.
Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity in microorganisms. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
4-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can be compared with other similar compounds, such as:
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
Ethyl 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylate: This compound features additional functional groups, such as an amino and cyano group, which can significantly alter its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
1558527-34-6 |
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Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H12O2S/c1-6-3-2-4-8-9(6)7(5-13-8)10(11)12/h5-6H,2-4H2,1H3,(H,11,12) |
InChI Key |
AFGWDINTBSZMSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C(=CS2)C(=O)O |
Purity |
0 |
Origin of Product |
United States |
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